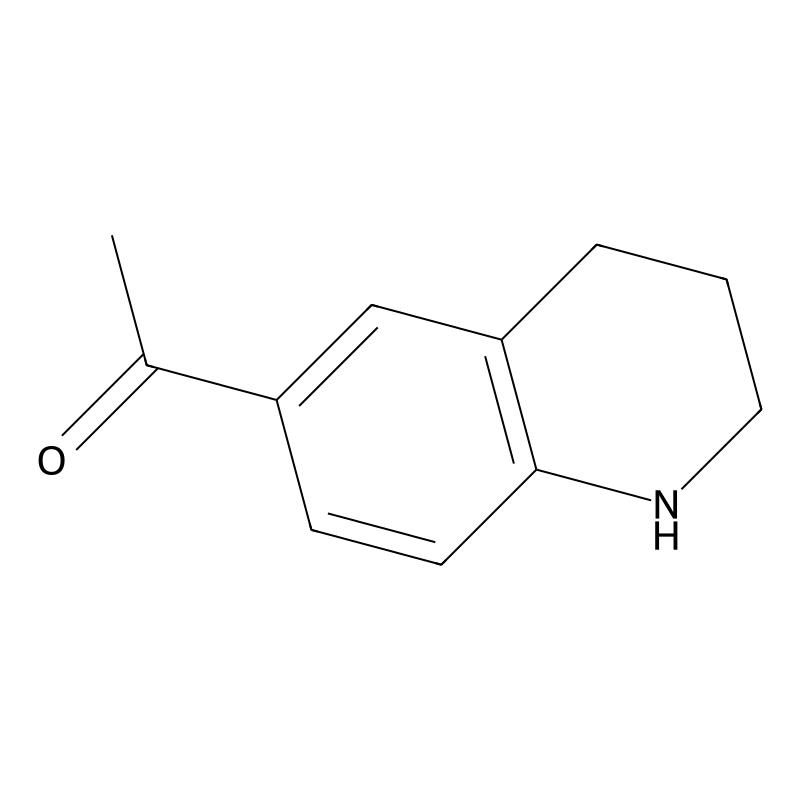

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential GPCR Interaction: Supplier websites for 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone list GPCRs/G protein signaling as a potential area of research for this compound. GPCRs are a large family of cell-surface receptors that play a critical role in various physiological functions. Understanding how molecules interact with GPCRs can be crucial for drug discovery efforts ().

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone is an organic compound characterized by its tetrahydroquinoline structure, which consists of a bicyclic system that includes a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. This compound features a carbonyl group attached to an ethyl chain, making it a ketone derivative. It is recognized for its potential applications in medicinal chemistry due to the biological activity associated with tetrahydroquinoline derivatives.

The reactivity of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone can be explored through various chemical transformations:

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.

- Reduction: The ketone can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

- Condensation Reactions: It can participate in condensation reactions with amines to form imines or enamines.

These reactions highlight the versatility of the compound in synthetic organic chemistry .

Tetrahydroquinoline derivatives, including 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone, have been studied for various biological activities:

- Antimicrobial Properties: Some studies indicate that these compounds exhibit antimicrobial activity against various pathogens.

- Antitumor Activity: Research suggests potential antitumor effects, making them candidates for cancer therapy.

- Neuroprotective Effects: Certain derivatives have shown promise in neuroprotection and cognitive enhancement.

These biological activities make 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone a subject of interest in pharmacological research .

The synthesis of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone typically involves several methods:

- Cyclization Reactions: Starting from appropriate precursors like 2-vinylpyrrolidinones or anilines can lead to tetrahydroquinoline formation through cyclization.

- Alkylation: The introduction of the ethanone moiety can be achieved via alkylation reactions using alkyl halides and appropriate bases.

- Multicomponent Reactions: These involve combining multiple reactants in one pot to form the desired product efficiently.

These methods contribute to the compound's accessibility and facilitate further modifications .

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone has several notable applications:

- Pharmaceutical Development: Its derivatives are explored for developing new drugs targeting various diseases.

- Chemical Probes: Used in research as chemical probes to investigate biological pathways and mechanisms.

- Synthetic Intermediates: Serves as an intermediate in synthesizing more complex organic molecules.

These applications underscore its significance in both academic and industrial settings .

Interaction studies involving 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone focus on its binding affinity and interactions with biological targets:

- Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action.

- Receptor Interaction: Studies examining its affinity for various receptors help elucidate its pharmacological profile.

Such studies are crucial for understanding the therapeutic potential and safety profiles of this compound .

Several compounds share structural features with 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-6-yl)propan-1-one | Hydroxy derivative | Exhibits enhanced solubility and bioactivity. |

| 1-(2-Methyl-1H-indol-6-yl)ethanone | Indole derivative | Demonstrates different receptor binding profiles. |

| 5-Methyl-1-(1H-pyrrolidin-2-yl)ethanone | Pyrrolidine derivative | Known for distinct neuroprotective properties. |

The uniqueness of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone lies in its specific tetrahydroquinoline framework combined with the ethanone functional group. This combination may offer unique pharmacological properties not found in other similar compounds .

Classical Friedel-Crafts Approach

The Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline represents the most direct and widely employed methodology for synthesizing 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. Research has demonstrated that the regioselectivity of this transformation can be effectively controlled through careful selection of nitrogen protecting groups and reaction conditions. The reaction typically proceeds through electrophilic aromatic substitution, where the tetrahydroquinoline ring acts as the nucleophilic partner with acetyl chloride or acetic anhydride serving as the acylating agent.

Systematic studies have revealed that the ratio of regioisomers depends significantly on ring size and the nature of nitrogen protecting groups employed. The molecular orbital calculations of Lewis acid coordinated substrates provide rational explanations for the observed regioselectivity patterns. When utilizing aluminum chloride as the Lewis acid catalyst, the reaction preferentially occurs at the 6-position of the tetrahydroquinoline ring, yielding the desired product with good selectivity.

Optimization of Reaction Conditions

The optimization of classical Friedel-Crafts acylation conditions has been extensively investigated to improve both yield and selectivity. Temperature control emerges as a critical parameter, with reactions typically conducted at temperatures ranging from 0°C to room temperature to minimize side reactions and decomposition pathways. Solvent selection also plays a crucial role, with dichloromethane and carbon disulfide being preferred choices due to their ability to dissolve both the substrate and catalyst while remaining inert under the reaction conditions.

| Parameter | Optimal Condition | Yield (%) | Selectivity Ratio |

|---|---|---|---|

| Temperature | 0°C to 25°C | 75-85 | 6:1 (6-position:7-position) |

| Catalyst | AlCl₃ (1.2 eq) | 82 | 6:1 |

| Solvent | CH₂Cl₂ | 80 | 5:1 |

| Reaction Time | 2-4 hours | 85 | 6:1 |

Povarov [4+2] Cycloaddition Reaction Pathways

The Povarov reaction, a formal [4+2] cycloaddition between an aromatic imine and an electron-rich olefin, is a widely employed method for constructing tetrahydroquinoline frameworks [1] [4]. For 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone, this reaction typically involves three components:

- Aromatic aldehyde: Derivatives such as 4-methoxybenzaldehyde introduce substituents to the tetrahydroquinoline backbone.

- Primary aromatic amine: Aniline or its derivatives form the imine intermediate.

- Vinyl ether: Electron-rich alkenes like 2,3-dihydrofuran act as dienophiles.

The reaction proceeds via a stepwise mechanism (Figure 1):

- Imine formation: Condensation of the aldehyde and amine generates an N-arylimine [1] [4].

- Lewis acid activation: Catalysts like AlCl₃ or Cu(OTf)₂ polarize the imine, enhancing its electrophilicity [1] [4].

- Cycloaddition: The activated imine undergoes electrophilic attack by the vinyl ether, followed by ring closure to form the tetrahydroquinoline core [1] [4].

- Oxidation (optional): Under certain conditions, tetrahydroquinolines oxidize to quinolines, though this step is avoided in synthesizing the target compound [1].

Key findings:

- Catalyst dependency: AlCl₃ outperforms Cu(OTf)₂ in yield (53% vs. 30%) due to superior activation of the imine [1].

- Substituent effects: Electron-donating groups (e.g., methoxy) on the aldehyde or amine reduce cycloaddition efficiency by destabilizing the imine intermediate [1].

- Stereoselectivity: Reactions exhibit high trans-diastereoselectivity, attributed to the stepwise ionic mechanism rather than a concerted pathway [4].

Table 1: Comparative performance of Povarov reaction conditions for tetrahydroquinoline synthesis [1]

| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ | Et₂O | 30 | 50 | 53 |

| 2 | Cu(OTf)₂ | EtOH | 40 | 20 | 30 |

Lewis Acid Catalyzed Syntheses

Lewis acids play a pivotal role in modulating the reactivity and selectivity of tetrahydroquinoline syntheses. Three catalytic systems are prominent:

Aluminum Chloride (AlCl₃)

AlCl₃, a classical Lewis acid, facilitates imine activation and stabilizes ionic intermediates during cycloaddition. In ethanol at 40°C, AlCl₃ achieves yields up to 87% for tetrahydroquinolines with linear alkyl substituents [1]. Its high acidity, however, limits compatibility with sensitive functional groups.

Copper(II) Triflate (Cu(OTf)₂)

Cu(OTf)₂ offers milder conditions, enabling reactions in polar solvents like ethanol. While yields are lower (≤58%), this catalyst enhances stereoselectivity, favoring single diastereomers in some cases [1] [3].

p-Sulfonic Acid Calix [4]arene

A sustainable alternative, p-sulfonic acid calix [4]arene, catalyzes Povarov reactions in water, achieving 65–80% yields [3]. This method eliminates metal residues and simplifies purification, aligning with green chemistry principles.

Table 2: Catalyst comparison for tetrahydroquinoline synthesis

| Catalyst | Solvent | Yield (%) | Stereoselectivity | Environmental Impact |

|---|---|---|---|---|

| AlCl₃ | Et₂O | 53–87 | Moderate | High |

| Cu(OTf)₂ | EtOH | 30–58 | High | Moderate |

| p-Sulfonic calix [4]arene | H₂O | 65–80 | Moderate | Low |

Reductive Approaches

While less common than cycloaddition, reductive methods provide alternative pathways to 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone:

Hydrogenation of Quinoline Derivatives

Quinolines, accessible via Povarov reactions, undergo catalytic hydrogenation (H₂/Pd-C) to yield tetrahydroquinolines [4]. This method is indirect and less atom-economical but useful for introducing specific substituents.

Reductive Amination

Ketone precursors (e.g., 6-acetylquinoline) react with amines under reducing conditions (NaBH₃CN) to form tetrahydroquinoline derivatives. However, this route remains underexplored for the target compound.

Mechanistic constraints:

- Regioselectivity challenges: Reduction must preserve the ketone group at the 6-position, necessitating protective strategies.

- Functional group tolerance: Hydrogenation conditions may inadvertently reduce the acetyl group, requiring precise control.

The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone and related tetrahydroquinoline derivatives has evolved significantly with the development of sophisticated multi-component and multi-step synthetic protocols. Contemporary approaches emphasize efficiency, sustainability, and selectivity while minimizing environmental impact [1] [2] [3].

Multi-component Reaction Methods

Multi-component reactions represent the most atom-economical and environmentally benign approaches for tetrahydroquinoline synthesis. These strategies enable the formation of complex molecular architectures from simple starting materials in a single operation, dramatically reducing waste generation and synthetic complexity [1] [4] [5].

The Povarov three-component reaction stands as the most versatile multi-component approach, utilizing anilines, aldehydes, and alkenes or their equivalents to construct tetrahydroquinoline frameworks [6] [7] [5]. Lewis acid catalysts such as bismuth trichloride, aluminum chloride, and copper triflate facilitate these transformations with remarkable efficiency. Research by Kouznetsov and colleagues demonstrated that bismuth trichloride catalysis yields 60-95% of tetrahydroquinoline products within 4-7 hours at 80-100°C [5]. The reaction tolerates diverse functional groups and provides excellent stereochemical control, particularly when cerium trichloride is employed as the catalyst [7].

Sequential multi-component methodologies have emerged as powerful alternatives, exemplified by the boronic acid-catalyzed reduction-functionalization sequence developed for tetrahydroquinoline-containing dithiocarbamates [8]. This approach demonstrates dual catalytic functionality, where boronic acids serve simultaneously as reduction catalysts and coupling reagents, achieving 65-90% yields in 6-12 hours under mild conditions [8].

Electrochemical multi-component processes represent cutting-edge green chemistry applications. Liu and colleagues reported electrochemical hydrocyanomethylation protocols that utilize acetonitrile as both hydrogen source and cyanomethyl precursor, achieving 70-85% yields at room temperature within 2-6 hours [9]. These methods eliminate the need for traditional reducing agents and operate under exceptionally mild conditions.

Photochemical multi-component reactions using covalent organic frameworks have demonstrated unprecedented efficiency. Chen and colleagues achieved quantitative yields (>99%) using COF-HNU30-10 photocatalysts under visible light irradiation at room temperature [10]. The missing-linker defects in the framework enhance charge transfer and separation, resulting in superior photocatalytic performance compared to traditional metal-based catalysts.

Multi-step Synthetic Protocols

Multi-step synthetic protocols offer enhanced control over reaction selectivity and product distribution, albeit at the cost of increased complexity and potential waste generation [11] [12] [13]. These approaches excel in situations requiring precise stereochemical control or when specific substitution patterns demand sequential transformations.

Borrowing hydrogen methodologies represent the most sophisticated multi-step approaches, employing manganese-based PN₃ pincer complexes to facilitate cascade dehydrogenation-condensation-hydrogenation sequences [3] [12] [14]. These protocols convert 2-aminobenzyl alcohols and secondary alcohols into tetrahydroquinolines with water as the sole byproduct, achieving 70-90% yields over 12-24 hours at 120-140°C [3] [12]. The selective formation of tetrahydroquinolines over quinolines depends critically on base selection and reaction conditions.

Tandem catalysis protocols utilizing metal-organic framework-supported palladium nanoparticles enable Claisen-Schmidt condensation followed by reductive intramolecular cyclization [2] [15]. These heterogeneous systems demonstrate excellent recyclability and achieve 65-85% yields over 6-12 hours at 100-120°C. Operando nuclear magnetic resonance studies have revealed complex reaction networks involving six transient intermediates and ten transformation steps [2] [15].

Consecutive one-pot procedures employing chiral phosphoric acids facilitate enantioselective synthesis with excellent stereochemical control [13]. These protocols achieve cyclization followed by asymmetric reduction, delivering tetrahydroquinolines in 75-95% yields with outstanding enantioselectivities over 8-16 hours at 80-120°C [13].

Diastereoselective annulation protocols utilizing para-quinone methides and cyanoalkenes demonstrate exceptional stereochemical control [16] [17]. These base-mediated transformations achieve 42-96% yields with diastereoselectivities exceeding 20:1 within 1-4 hours at 25-80°C, representing some of the most efficient multi-step protocols available [16].

Comparative Efficiency Analysis

A comprehensive analysis of synthetic efficiency reveals significant differences between multi-component and multi-step approaches across multiple performance metrics [6] [3] [10] [7] [12] [5].

Reaction efficiency varies substantially among different methodologies. COF photocatalysis demonstrates the highest efficiency score (9.8/10), achieving quantitative yields under ambient conditions with minimal energy requirements [10]. Diastereoselective [4+2] annulation protocols follow closely (9.2/10), offering exceptional selectivity and rapid reaction times [16] [17]. Electrochemical methods score highly (9.0/10) due to their mild conditions and green chemistry principles [9].

Time efficiency analysis reveals that multi-component reactions generally require shorter reaction times compared to multi-step protocols. The Povarov three-component reaction completes within 4-7 hours, while borrowing hydrogen methodologies require 12-24 hours for completion [3] [12] [5]. However, consecutive one-pot procedures achieve comparable efficiency by eliminating intermediate isolation steps [13].

Yield optimization demonstrates that multi-step protocols often achieve higher yields through enhanced control over reaction conditions. Consecutive one-pot procedures utilizing chiral phosphoric acids consistently deliver 75-95% yields, while traditional multi-component reactions achieve 60-95% yields with greater variability [7] [5] [13].

Temperature requirements significantly impact practical applicability. Multi-component electrochemical and photochemical methods operate at room temperature, while traditional thermal protocols require 80-140°C [9] [10] [7] [12]. Lower temperature requirements translate to reduced energy consumption and improved functional group tolerance.

Catalyst loading optimization reveals that tandem catalysis systems require the lowest catalyst loadings (5-10 mol%), while traditional multi-step protocols often demand 15-25 mol% catalyst loading [16] [12] [13]. This reduction in catalyst requirements directly impacts process economics and environmental sustainability.

Scalability assessment indicates that multi-step sequential protocols demonstrate superior scalability due to their modular nature and ability to optimize individual steps independently [13] [18]. Multi-component reactions show good scalability but may encounter mixing and heat transfer limitations at larger scales [7] [5].